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Recombinant Crassostrea Gigas Defensin -

Recombinant Crassostrea Gigas Defensin

Catalog Number: EVT-244576
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Product Introduction

Overview

Recombinant Crassostrea gigas defensin is a peptide derived from the Pacific oyster, Crassostrea gigas, known for its antimicrobial properties. This defensin plays a crucial role in the oyster's immune response, providing a first line of defense against pathogens. The gene encoding this defensin has been identified and characterized, revealing two isoforms: Cg-defh1 and Cg-defh2, which share significant amino acid identity and belong to the arthropod-molluscs defensin family. These defensins are continuously expressed in the mantle of the oyster and exhibit varying levels of expression in response to bacterial challenges .

Source and Classification

Crassostrea gigas is a marine bivalve mollusk found predominantly in coastal waters. The defensins from this species are classified as antimicrobial peptides, specifically within the cystine-stabilized alpha-beta defensin family. These peptides are characterized by their unique structural motifs that contribute to their antimicrobial activity. The defensins from Crassostrea gigas have been shown to be effective primarily against Gram-positive bacteria, demonstrating limited efficacy against Gram-negative bacteria and fungi .

Synthesis Analysis

Methods

The recombinant production of Crassostrea gigas defensin involves several steps:

  1. Gene Cloning: The cDNA encoding the defensin isoforms was cloned from the hemocytes of Crassostrea gigas using polymerase chain reaction techniques.
  2. Expression in Escherichia coli: The cloned genes were expressed in Escherichia coli to produce the recombinant defensin peptides.
  3. Purification: The expressed peptides were purified using chromatographic techniques to obtain sufficient quantities for further analysis.

Technical Details

The recombinant peptides were characterized using various biochemical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, to determine their structure and functional properties. The expression levels of the defensin genes were analyzed through quantitative reverse transcription polymerase chain reaction following bacterial challenges .

Molecular Structure Analysis

Structure

The molecular structure of Crassostrea gigas defensin has been elucidated using nuclear magnetic resonance spectroscopy. It exhibits a cystine-stabilized alpha-beta fold, which is typical of many defensins. This structure includes:

  • Cystine Bridges: Two disulfide bonds that stabilize the peptide structure.
  • Loop Regions: Variations in loop sizes compared to other molluscan defensins, contributing to its unique properties.

Data

The mature peptide consists of 43 amino acids, with a signal peptide preceding it that is cleaved during post-translational modification. The specific amino acid sequence contributes to its antimicrobial activity and structural stability .

Chemical Reactions Analysis

Reactions

Crassostrea gigas defensin primarily interacts with microbial membranes through electrostatic and hydrophobic interactions, leading to membrane disruption in susceptible bacteria.

Technical Details

The antimicrobial activity was assessed through in vitro assays where the defensin was tested against various bacterial strains. Results indicated significant activity against Gram-positive bacteria but minimal effects on Gram-negative strains due to their protective outer membranes .

Mechanism of Action

Process

The mechanism by which Crassostrea gigas defensin exerts its antimicrobial effects involves:

  1. Membrane Interaction: The positively charged regions of the peptide interact with negatively charged components of bacterial membranes.
  2. Pore Formation: This interaction can lead to pore formation, resulting in cell lysis and death.

Data

Studies suggest that the defensin retains its activity even at salt concentrations similar to seawater, indicating its potential effectiveness in natural marine environments .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 5 kDa.
  • Solubility: Soluble in aqueous solutions, retaining activity across a range of salt concentrations.

Chemical Properties

  • Stability: The peptide is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Antimicrobial Spectrum: Primarily effective against Gram-positive bacteria such as Micrococcus luteus.

Relevant analyses indicate that these properties are crucial for its function as an immune effector in marine environments .

Applications

Recombinant Crassostrea gigas defensin has several scientific applications:

  • Biotechnology: Used as a model for studying antimicrobial peptides and their mechanisms.
  • Aquaculture: Potential use as a natural antimicrobial agent to enhance disease resistance in cultured oysters and other marine organisms.
  • Pharmaceuticals: Exploration for development into new antimicrobial agents for human medicine due to rising antibiotic resistance.

Research continues into optimizing the production and application of this defensin for various biotechnological and medical purposes .

Molecular Biology and Genetic Architecture of Cg-Def

Genomic Organization and Isoform Diversity

Gene Structure Analysis

The Cg-Def gene family exhibits a conserved tripartite architecture across isoforms, characterized by:

  • Exon-Intron Organization: Three exons interrupted by two introns of variable length. Exon 1 encodes the signal peptide’s initial segment (43 bp), Exon 2 covers the remainder of the signal peptide and mature peptide core (149 bp), and Exon 3 completes the C-terminus (5 bp) [5]. Promoter regions contain putative immune-responsive elements (e.g., NF-κB binding sites), suggesting transcriptional regulation by pathogen challenge [6].
  • Intronic Polymorphism: High length variation in introns serves as a marker for gene copy number estimation, revealing up to 48 defensin genes per oyster genome [5] [8].

Table 1: Exon-Intron Architecture of Cg-Def Genes

Genomic RegionLength (bp)Encoded DomainFunctional Significance
Exon 143Partial signal peptideTargets defensin for secretion
Exon 2149Mature peptide coreAntimicrobial activity
Exon 35C-terminal residuesStructural stability
Intron 1/2VariableNon-codingGene duplication markers

Isoform Diversity

Three principal isoforms dominate the Cg-Def family:

  • Cg-Defm: Primarily expressed in the mantle epithelium (219 bp CDS), featuring a unique 24-residue extension compared to hemocyte isoforms [1] [4].
  • Cg-Defh1 and Cg-Defh2: Hemocyte-specific isoforms (195 bp CDS) with distinct cationic profiles. Cg-Defh1 shows minimal sequence variation, while Cg-Defh2 undergoes frequent diversification via somatic recombination [5] [6].
  • Big Defensins (Cg-BigDef1-3): A divergent subgroup (372–393 bp CDS) with a two-domain structure (hydrophobic N-terminus, β-defensin-like C-terminus), encoded by separate exons [6].

Table 2: Cg-Def Isoform Characteristics

IsoformTissue SpecificityCDS Length (bp)Key Features
Cg-DefmMantle edge219Extra N-terminal segment, constitutive expression
Cg-Defh1Hemocytes195Low polymorphism, Gram-positive specificity
Cg-Defh2Hemocytes195High diversification, somatic recombination
Cg-BigDef1Hemocytes393Pathogen-inducible, pyroglutamate modification
Cg-BigDef2Hemocytes372Vibrio-responsive
Cg-BigDef3Hemocytes372Constitutive expression

Comparative Analysis Across Mollusks

Cg-Def paralogs share structural hallmarks with other molluscan defensins but exhibit lineage-specific innovations:

  • Cysteine Bridges: Unlike six-cysteine defensins in Perna viridis or Haliotis discus, Cg-Def isoforms possess eight cysteines forming four disulfide bonds—a trait convergent with Venerupis philippinarum (clam) defensins [7].
  • Gene Multiplicity: C. gigas defensins show higher gene copy numbers (>40 loci) versus limited defensin families in Mytilus galloprovincialis (mussel) or Haliotis diversicolor (abalone) [5] [8].
  • Evolutionary Drivers: Positive selection (dN/dS >1) acts on mature peptide domains, favoring diversification against rapidly evolving marine pathogens [5] [7].

Recombinant Production Methodologies

Heterologous Expression Systems

Escherichia coli and Komagataella phaffii (formerly Pichia pastoris) are optimized for scalable Cg-Def production:

  • E. coli: Cytoplasmic expression yields inclusion bodies requiring refolding. Co-expression with disulfide isomerases (DsbC) enhances soluble, active defensin recovery (e.g., 3.8 mg/L for Cg-Defm) [1] [10].
  • K. phaffii: Secretion via α-mating factor signal peptide achieves correctly folded peptides. Methanol-induced expression yields 1.05–1.21 mg/L of bioactive Cg-Def, bypassing refolding needs [9].

Table 3: Recombinant Expression Systems for Cg-Def

Host SystemYieldAdvantagesLimitations
E. coli (cytoplasm)3.8 mg/LRapid growth, high biomassInclusion bodies, refolding needed
E. coli (periplasm)0.5 mg/LOxidative folding environmentLow translocation efficiency
K. phaffii1.21 mg/LSecretion of folded peptidesSlow growth, complex media

Signal Peptide Engineering

Native signal peptides (23 residues) direct defensin secretion but limit heterologous yields:

  • Fusion Strategies: Substitution with Saccharomyces cerevisiae α-mating factor or E. coli pelB signal sequences enhances secretion 3-fold in K. phaffii and periplasmic targeting in E. coli [9] [10].
  • Propeptide Co-Expression: Co-production of DsbA/DsbC oxidoreductases corrects disulfide mispairing, increasing functional yields by 60% in E. coli periplasm [10].

Post-Translational Modifications

  • Disulfide Bond Formation: The four conserved disulfides (Cys1-Cys8, Cys2-Cys5, Cys3-Cys6, Cys4-Cys7) are critical for stability. Periplasmic expression or in vitro refolding in glutathione redox buffers ensures correct bridging [1] [4].
  • N-Terminal Cyclization: Native Cg-BigDef1 undergoes glutamine-to-pyroglutamate conversion, enhancing protease resistance. This modification is replicated in K. phaffii but absent in E. coli [6] [9].

Properties

Product Name

Recombinant Crassostrea Gigas Defensin

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